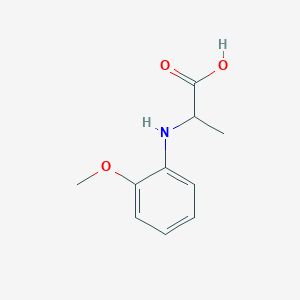
2-(2-Methoxy-phenylamino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-phenylamino)-propionic acid is an organic compound that features a methoxyphenyl group attached to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenylamino)-propionic acid typically involves the reaction of 2-methoxyaniline with a suitable precursor, such as a halogenated propionic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, 2-methoxyaniline can react with 2-bromo-propionic acid in the presence of a base like sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the amino group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a propionic acid backbone with a methoxy-phenylamino substituent, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C11H15NO3, and it possesses specific functional groups that enhance its interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 2-(2-Methoxy-phenylamino)-propionic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that modifications to the compound could enhance its efficacy against HeLa cells, achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
2. Neurological Disorders
The compound has been investigated for its potential role in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, thus offering therapeutic benefits in conditions like depression or anxiety. The mechanism involves enhancing synaptic plasticity through interaction with specific receptors .
Biochemical Applications
1. Enzyme Inhibition
this compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer progression. The compound's structural features allow it to bind effectively to the active sites of these enzymes, leading to altered cellular responses .
2. Anti-inflammatory Properties
Recent studies have highlighted the compound's potential anti-inflammatory effects, particularly in models of autoimmune diseases. It appears to enhance regulatory T cell (Treg) functionality while reducing pathogenic T helper (Th) cell activity, suggesting a dual role in modulating immune responses .
Material Science Applications
1. Polymer Chemistry
In polymer science, this compound is utilized as a monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. These polymers can be tailored for specific applications in coatings and adhesives, benefiting from the compound's reactive functional groups .
2. Cosmetic Formulations
The compound's emulsifying properties make it suitable for use in cosmetic formulations. Its ability to stabilize oil-water mixtures enhances the texture and sensory attributes of creams and lotions, providing a more appealing product for consumers .
Case Studies
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-phenylamino)-propionic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-Methoxybenzeneboronic acid: Utilized in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Uniqueness
2-(2-Methoxy-phenylamino)-propionic acid is unique due to its combination of a methoxyphenyl group and an amino acid backbone, which provides distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-(2-methoxyanilino)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-5-3-4-6-9(8)14-2/h3-7,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
MGKMWHMZUCQCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















